molecular formula C13H10O3 B12539118 3-(3-Oxobut-1-en-1-yl)-1H-2-benzopyran-1-one CAS No. 653597-77-4

3-(3-Oxobut-1-en-1-yl)-1H-2-benzopyran-1-one

Cat. No.: B12539118
CAS No.: 653597-77-4
M. Wt: 214.22 g/mol
InChI Key: IATQFIVMNWTIGE-UHFFFAOYSA-N
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Description

3-(3-Oxobut-1-en-1-yl)-1H-2-benzopyran-1-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system fused with a butenone moiety. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxobut-1-en-1-yl)-1H-2-benzopyran-1-one can be achieved through various synthetic routes. One common method involves the condensation of 3-oxobut-1-en-1-yl with 1H-2-benzopyran-1-one under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxobut-1-en-1-yl)-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in the treatment of various diseases, such as cancer, infections, and inflammatory disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Oxobut-1-en-1-yl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-6-(3-oxobut-1-en-1-yl)-2H-chromen-2-one: A structurally similar compound with potential biological activities.

    4-(3-oxobut-1-en-1-yl)-2-phenyl-1H-pyrazol-3(2H)-one: Another compound with a similar butenone moiety and potential therapeutic applications.

Uniqueness

3-(3-Oxobut-1-en-1-yl)-1H-2-benzopyran-1-one is unique due to its specific benzopyran ring system fused with a butenone moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

653597-77-4

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

3-(3-oxobut-1-enyl)isochromen-1-one

InChI

InChI=1S/C13H10O3/c1-9(14)6-7-11-8-10-4-2-3-5-12(10)13(15)16-11/h2-8H,1H3

InChI Key

IATQFIVMNWTIGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC2=CC=CC=C2C(=O)O1

Origin of Product

United States

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